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molecular formula C48H42N6O5 B589541 Dehydro Olmesartan-2-trityl Medoxomil CAS No. 1391052-99-5

Dehydro Olmesartan-2-trityl Medoxomil

Cat. No. B589541
M. Wt: 782.901
InChI Key: OPRGMKGGRYFIOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08933241B2

Procedure details

4-Isopropenyl-2-propyl-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]imidazole-5-carboxylic acid [olmesartan dehydrate, compound 34b described in J. Med. Chem., 39, 323-338 (1996)] (139.36 g), acetone (1022.3 ml), 1,8-diazabicyclo[5,4,0]-7-undecene [DBU] (154.3 g) and triphenylmethyl chloride [TPC] (109.6 g) were mixed and the mixture was stirred at 48 to 52° C. for 5 hours. The reaction mixture was cooled to 20° C. and 4-chloromethyl-5-methyl-1,3-dioxol-2-one [DMDO-Cl] (99.1 g) was added, and the reaction mixture was stirred at 48 to 52° C. for 2.5 hours and then at 55 to 58° C. for 1.5 hours. 1,8-Diazabicyclo[5,4,0]-7-undecene [DBU] (45.4 g) and 4-chloromethyl-5-methyl-1,3-dioxol-2-one [DMDO-Cl] (49.5 g) were added to the reaction mixture and the reaction mixture was stirred at 56 to 57° C. for 5 hours. The reaction mixture was concentrated under reduced pressure and the residue was dissolved in ethyl acetate (3000 ml) and water (1000 ml) and extracted 4 times. The obtained organic layer was concentrated under reduced pressure to obtain 327.83 g of (5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl 4-isopropenyl-2-propyl-1-[[2′-[2-(triphenylmethyl)-2H-tetrazol-5-yl]biphenyl-4-yl] methyl]imidazole-5-carboxylate [crude trityl olmesartan medoxomil dehydrate] as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
154.3 g
Type
reactant
Reaction Step One
Quantity
109.6 g
Type
reactant
Reaction Step One
Quantity
1022.3 mL
Type
solvent
Reaction Step One
Quantity
99.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[N:5]=[C:6]([CH2:30][CH2:31][CH3:32])[N:7]([CH2:12][C:13]2[CH:18]=[CH:17][C:16]([C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=3[C:25]3[NH:29][N:28]=[N:27][N:26]=3)=[CH:15][CH:14]=2)[C:8]=1[C:9]([OH:11])=[O:10])([CH3:3])=[CH2:2].C1CCN2C(=NCCC2)CC1.[C:44]1([C:50](Cl)([C:57]2[CH:62]=[CH:61][CH:60]=[CH:59][CH:58]=2)[C:51]2[CH:56]=[CH:55][CH:54]=[CH:53][CH:52]=2)[CH:49]=[CH:48][CH:47]=[CH:46][CH:45]=1.Cl[CH2:65][C:66]1[O:67][C:68](=[O:72])[O:69][C:70]=1[CH3:71]>CC(C)=O>[C:1]([C:4]1[N:5]=[C:6]([CH2:30][CH2:31][CH3:32])[N:7]([CH2:12][C:13]2[CH:14]=[CH:15][C:16]([C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=3[C:25]3[N:26]=[N:27][N:28]([C:50]([C:57]4[CH:62]=[CH:61][CH:60]=[CH:59][CH:58]=4)([C:51]4[CH:56]=[CH:55][CH:54]=[CH:53][CH:52]=4)[C:44]4[CH:49]=[CH:48][CH:47]=[CH:46][CH:45]=4)[N:29]=3)=[CH:17][CH:18]=2)[C:8]=1[C:9]([O:11][CH2:65][C:66]1[O:67][C:68](=[O:72])[O:69][C:70]=1[CH3:71])=[O:10])([CH3:3])=[CH2:2]

Inputs

Step One
Name
Quantity
139.36 g
Type
reactant
Smiles
C(=C)(C)C=1N=C(N(C1C(=O)O)CC1=CC=C(C=C1)C1=C(C=CC=C1)C1=NN=NN1)CCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)(C)C=1N=C(N(C1C(=O)O)CC1=CC=C(C=C1)C1=C(C=CC=C1)C1=NN=NN1)CCC
Name
Quantity
154.3 g
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
109.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)Cl
Name
Quantity
1022.3 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
99.1 g
Type
reactant
Smiles
ClCC=1OC(OC1C)=O
Step Three
Name
Quantity
45.4 g
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
49.5 g
Type
reactant
Smiles
ClCC=1OC(OC1C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 (± 2) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 48 to 52° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 20° C.
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 48 to 52° C. for 2.5 hours
Duration
2.5 h
WAIT
Type
WAIT
Details
at 55 to 58° C. for 1.5 hours
Duration
1.5 h
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 56 to 57° C. for 5 hours
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate (3000 ml)
EXTRACTION
Type
EXTRACTION
Details
water (1000 ml) and extracted 4 times
CONCENTRATION
Type
CONCENTRATION
Details
The obtained organic layer was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(=C)(C)C=1N=C(N(C1C(=O)OCC=1OC(OC1C)=O)CC1=CC=C(C=C1)C1=C(C=CC=C1)C=1N=NN(N1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 327.83 g
YIELD: CALCULATEDPERCENTYIELD 128.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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